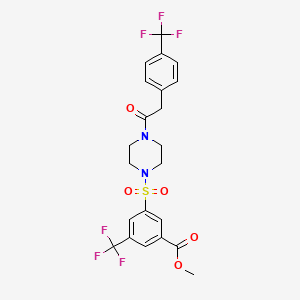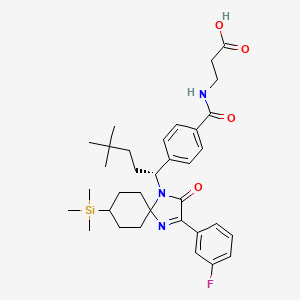
Tetra-hydro-naphthyridine derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra-hydro-naphthyridine derivative 1 is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing two pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is activated by a Lewis acid and can be carried out under regio- and stereoselective conditions . For example, imines prepared from 3-aminopyridines and aldehydes can react with styrenes to form the desired naphthyridine derivatives .
Industrial Production Methods
Industrial production methods for tetra-hydro-naphthyridine derivative 1 often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as platinum dioxide (PtO2) can facilitate the reduction of intermediates to produce the final compound with high enantiomeric excess and full conversion .
Chemical Reactions Analysis
Types of Reactions
Tetra-hydro-naphthyridine derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be carried out using catalysts like platinum dioxide.
Substitution: Substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: Such as platinum dioxide for reduction reactions.
Substituting agents: For substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized naphthyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Tetra-hydro-naphthyridine derivative 1 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tetra-hydro-naphthyridine derivative 1 involves its interaction with specific molecular targets and pathways. For example, certain derivatives of naphthyridines have been shown to act as inhibitors of enzymes or receptors involved in disease processes. The specific functional groups and structural features of the compound determine its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tetra-hydro-naphthyridine derivative 1 include other naphthyridine derivatives such as:
- 1,5-Naphthyridine derivatives
- 1,6-Naphthyridine derivatives
- Fused naphthyridines
Uniqueness
This compound is unique due to its specific structural features and the potential for high enantiomeric excess in its synthesis. This uniqueness contributes to its distinct biological activities and applications in various scientific fields .
Properties
Molecular Formula |
C24H22N4 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
6-benzyl-N-quinolin-3-yl-7,8-dihydro-5H-2,6-naphthyridin-1-amine |
InChI |
InChI=1S/C24H22N4/c1-2-6-18(7-3-1)16-28-13-11-22-20(17-28)10-12-25-24(22)27-21-14-19-8-4-5-9-23(19)26-15-21/h1-10,12,14-15H,11,13,16-17H2,(H,25,27) |
InChI Key |
WVIVDSQVVHCZNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C(=NC=C2)NC3=CC4=CC=CC=C4N=C3)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R,3S,4R)-2,3-dihydroxy-4-[(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]methyl sulfamate](/img/structure/B10836291.png)
![4-(1-Methylpyrazol-4-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide](/img/structure/B10836292.png)
![2-(3-aminopyrrolidin-1-yl)-6-chloro-N-[2-morpholin-4-yl-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]quinoline-5-carboxamide](/img/structure/B10836299.png)


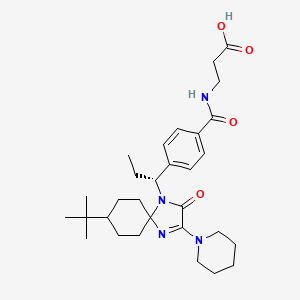

![2-[4-(dimethylamino)-1-[(4-ethoxy-2,6-difluorophenyl)methyl]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10836340.png)
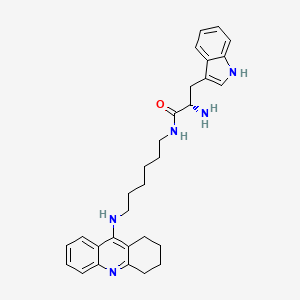
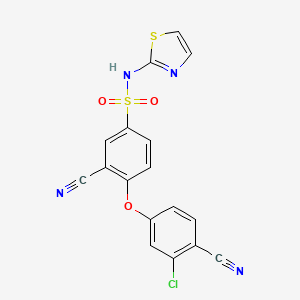

![1-(2,6-Dichloropyridin-4-yl)-3-(3-methyl-4-propan-2-yl-1-prop-2-enylpyrazolo[3,4-b]pyridin-6-yl)oxyurea](/img/structure/B10836365.png)
